molecular formula C20H20N2O8S B1255125 Aspergillazine A

Aspergillazine A

Cat. No. B1255125
M. Wt: 448.4 g/mol
InChI Key: BORNJBKYDWJXSF-JKRAONCPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspergillazine A is a natural product found in Trichoderma virens and Aspergillus unilateralis with data available.

Scientific Research Applications

Cytotoxic Properties in Cancer Research Aspergillazine A, identified in marine-derived fungus Spicaria elegans, has been reported to exhibit weak cytotoxic effects on cancer cell lines including P388, A-549, and HL-60. This discovery extends the potential use of this compound in cancer research, particularly in exploring new chemotherapeutic agents (Liu et al., 2005).

Potential in Antiviral Research Research on this compound isolated from the marine-derived fungus Aspergillus taichungensis indicates that it has weak activity against the influenza A (H1N1) virus. This points to a potential application of this compound in the development of novel antiviral agents (Cai et al., 2012).

Chemical Diversity and Bioactivity The metabolite profile of Aspergillus unilateralis, which includes Aspergillazines A-E, has been characterized by its broad chemotherapeutic properties. The unique series of highly modified dipeptides, like this compound, demonstrate the significant chemical diversity and bioactivity potential of this compound, indicating its relevance in pharmaceutical research (Capon et al., 2005).

properties

Molecular Formula

C20H20N2O8S

Molecular Weight

448.4 g/mol

IUPAC Name

(1S,4S,5R,8R,9R)-N-(7,8-dimethoxy-2-oxochromen-3-yl)-5,9-dihydroxy-3-oxa-11-thia-2-azatricyclo[6.2.1.04,9]undec-6-ene-1-carboxamide

InChI

InChI=1S/C20H20N2O8S/c1-27-12-5-3-9-7-10(17(24)29-14(9)15(12)28-2)21-18(25)20-8-19(26)13(31-20)6-4-11(23)16(19)30-22-20/h3-7,11,13,16,22-23,26H,8H2,1-2H3,(H,21,25)/t11-,13-,16+,19+,20+/m1/s1

InChI Key

BORNJBKYDWJXSF-JKRAONCPSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@]34C[C@@]5([C@H](S3)C=C[C@H]([C@@H]5ON4)O)O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C34CC5(C(S3)C=CC(C5ON4)O)O)OC

synonyms

aspergillazine A
aspergillazine B
aspergillazine C
aspergillazine D
aspergillazine E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspergillazine A
Reactant of Route 2
Aspergillazine A
Reactant of Route 3
Aspergillazine A
Reactant of Route 4
Aspergillazine A
Reactant of Route 5
Aspergillazine A
Reactant of Route 6
Aspergillazine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.